molecular formula C20H20ClN3O3S B2485328 N-(3-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 438486-37-4

N-(3-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2485328
CAS No.: 438486-37-4
M. Wt: 417.91
InChI Key: LNFPUGRRLGYVNP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a tetrahydropyrimidine derivative featuring a sulfanylidene (thione) group at position 2, a carboxamide moiety at position 5, and distinct aromatic substituents.

Properties

IUPAC Name

N-(3-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O3S/c1-11-16(19(25)23-13-7-4-6-12(21)10-13)17(24-20(28)22-11)14-8-5-9-15(26-2)18(14)27-3/h4-10,17H,1-3H3,(H,23,25)(H2,22,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNFPUGRRLGYVNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=S)N1)C2=C(C(=CC=C2)OC)OC)C(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core tetrahydropyrimidine structure, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanylidene (-S-) group undergoes oxidation to form sulfoxide (-SO-) or sulfone (-SO₂-) derivatives.

Reaction ConditionsReagents/CatalystsProducts FormedYield*Source
Mild oxidation at 25°CH₂O₂ (30% in acetic acid)Sulfoxide derivative68–72%
Vigorous oxidation at 80°CmCPBA (in DCM)Sulfone derivative55–60%

*Yields estimated from analogous tetrahydropyrimidine derivatives.

Mechanistic Insight :
The reaction proceeds via electrophilic attack on the sulfur atom, with peroxide agents acting as oxygen donors. Steric hindrance from the methyl group at position 6 slightly reduces sulfone yields compared to simpler analogs.

Reduction Reactions

The carboxamide and sulfanylidene groups participate in selective reductions.

Target GroupReagents/ConditionsProducts FormedObservationsSource
Sulfanylidene (-S-)Zn/HCl (aqueous ethanol, reflux)Thiol derivative (-SH)Requires excess reducing agent
Carboxamide (-CONH-)LiAlH₄ (THF, 0°C to RT)Secondary amine (-CH₂NH-)Partial ring saturation noted

Key Data :

  • Thiol formation occurs preferentially over carboxamide reduction due to higher electrophilicity of the sulfur center.

  • LiAlH₄ reduces the carboxamide to a methylene amine but may require stoichiometric control to avoid over-reduction.

Nucleophilic Substitution

The 3-chlorophenyl group undergoes substitution under specific conditions:

PositionReagents/ConditionsNucleophileProducts FormedYield*Source
3-ChloroK₂CO₃/DMF, 100°CPiperidine3-Piperidinophenyl derivative45–50%
3-ChloroCuI, L-proline, 120°CNaN₃3-Azidophenyl derivative60–65%

*Substitution efficiency depends on steric accessibility of the chloro group.

Limitations :

  • Methoxy groups at positions 2 and 3 on the adjacent phenyl ring reduce reactivity due to electron-donating effects.

Electrophilic Aromatic Substitution (EAS)

The 2,3-dimethoxyphenyl group directs EAS at specific positions:

Reaction TypeReagents/ConditionsPosition ModifiedProducts FormedSelectivitySource
NitrationHNO₃/H₂SO₄, 0°CPara to methoxyNitro-substituted derivative>90%
BrominationBr₂/FeBr₃, RTOrtho to methoxyBromo-substituted derivative75–80%

Regiochemical Analysis :

  • Methoxy groups activate the ring and direct electrophiles to ortho/para positions. Steric hindrance at the ortho position favors para substitution in nitration .

Hydrolysis Reactions

The carboxamide group resists hydrolysis under mild conditions but reacts under extremes:

ConditionsReagentsProducts FormedNotesSource
Acidic (6M HCl, reflux)HClCarboxylic acid + anilineDegrades sulfanylidene group
Basic (NaOH, ethanol, 80°C)NaOHCarboxylate salt + aminePreserves core structure

Stability Profile :

  • The compound shows greater stability in basic media than acidic conditions, where protonation of the sulfanylidene group initiates decomposition.

Cycloaddition and Ring-Opening

The tetrahydropyrimidine core participates in ring-modifying reactions:

Reaction TypeReagents/ConditionsProducts FormedApplicationSource
Diels-AlderMaleic anhydride, toluene, 110°CFused bicyclic adductIncreases structural complexity
Acid-catalyzed ring openingH₂SO₄, MeOH, 60°CLinear thioamide derivativeUsed in degradability studies

Thermodynamic Data :

  • Diels-Alder reactions proceed with ΔG ≈ -15 kcal/mol, indicating spontaneity under thermal conditions .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to N-(3-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide exhibit significant anticancer properties. For example, derivatives of tetrahydropyrimidine have been evaluated for their efficacy against various cancer cell lines. In vitro studies have shown that these compounds can inhibit cell proliferation and induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. The inhibition of this enzyme can lead to reduced production of inflammatory mediators, which is beneficial in treating conditions such as arthritis and asthma .

Case Study: Anticancer Activity

A study conducted by the National Cancer Institute (NCI) assessed the anticancer activity of related compounds through a series of assays across multiple cancer cell lines. The results demonstrated significant growth inhibition rates in several tested lines, indicating the potential of these compounds as effective anticancer agents .

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of a structurally similar compound. This research highlighted the compound's ability to reduce inflammation markers in vitro and suggested further exploration into its therapeutic applications for chronic inflammatory diseases .

Data Summary Table

Application AreaActivity TypeStudy Reference
Anticancer ActivityCell proliferation inhibition
Anti-inflammatory5-LOX inhibition

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can result in the inhibition or activation of biological pathways, depending on the nature of the interaction.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs based on core scaffold modifications, substituent variations, and synthetic routes. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents (Positions) Functional Groups Synthesis Notes Reference
Target Compound 1,2,3,4-Tetrahydropyrimidine 3-Cl-C₆H₄ (N), 2,3-(OCH₃)₂-C₆H₃ (C4), CH₃ (C6) 2-sulfanylidene, 5-carboxamide Likely POCl₃/DMF-mediated formylation -
N-(4-Cl/MeO-phenyl)-3-formyl-6-methyl-4-aryl-2-thioxo-tetrahydropyrimidine-5-carboxamide (4a-l) 1,2,3,4-Tetrahydropyrimidine 4-Cl/MeO-C₆H₄ (N), Ar (C4), CH₃ (C6) 2-thioxo, 3-formyl, 5-carboxamide POCl₃ in dry DMF (0–5°C)
4-(2-Cl-phenyl)-N-(2,5-diOMe-phenyl)-6-methyl-2-sulfanylidene-dihydropyrimidine-5-carboxamide 3,4-Dihydro-1H-pyrimidine 2-Cl-C₆H₄ (C4), 2,5-(OCH₃)₂-C₆H₃ (N), CH₃ (C6) 2-sulfanylidene, 5-carboxamide Structural isomer of target; steric clash
Ethyl 3-acetyl-4-(3-MeO-phenyl)-6-methyl-2-sulfanylidene-tetrahydropyrimidine-5-carboxylate 1,2,3,4-Tetrahydropyrimidine 3-MeO-C₆H₄ (C4), CH₃ (C6) 2-sulfanylidene, 3-acetyl, 5-ethyl ester Esterification vs. carboxamide functionalization
1-[4-(4-F-phenyl)-6-methyl-2-sulfanylidene-tetrahydropyrimidin-5-yl]ethanone 1,2,3,4-Tetrahydropyrimidine 4-F-C₆H₄ (C4), CH₃ (C6) 2-sulfanylidene, 5-acetyl Acetyl vs. carboxamide; fluorophenyl substitution

Substituent Effects on Reactivity and Bioactivity

  • Aryl Substitution: The 2,3-dimethoxyphenyl group in the target compound provides adjacent electron-donating methoxy groups, enhancing resonance stabilization compared to the 2,5-dimethoxyphenyl analog in . This may influence π-π stacking interactions in biological targets. 3-Chlorophenyl vs.
  • Functional Group Variations :

    • Carboxamide (target) vs. Ethyl Ester () : The carboxamide group enhances hydrogen-bonding capacity, critical for target affinity.
    • Thioxo () vs. Sulfanylidene (target) : The sulfanylidene group (C=S) offers greater polarizability than thioxo (N=C=S), possibly altering metabolic stability .

Biological Activity

N-(3-chlorophenyl)-4-(2,3-dimethoxyphenyl)-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the biological activity of this compound based on diverse research findings and case studies.

Chemical Structure

The compound is characterized by a tetrahydropyrimidine core with various substituents that contribute to its biological properties. The presence of the chlorophenyl and dimethoxyphenyl groups is significant for its interaction with biological targets.

Biological Activity Overview

The biological activities of this compound can be summarized in the following categories:

  • Antimicrobial Activity
    • Studies have shown that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. The presence of electron-withdrawing groups like chlorine enhances the compound's interaction with microbial targets.
  • Antitumor Activity
    • Research indicates that compounds with similar structures have shown promise in inhibiting tumor growth by interfering with cellular processes such as DNA synthesis and cell cycle progression.
  • Anti-inflammatory Properties
    • Some derivatives have been noted for their ability to reduce inflammation in various models, suggesting potential use in treating inflammatory diseases.
  • Enzyme Inhibition
    • The compound may act as an inhibitor for specific enzymes involved in disease pathways, which could be beneficial in therapeutic applications.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialSignificant activity against Gram-positive bacteria
AntitumorInhibition of tumor cell proliferation
Anti-inflammatoryReduction in inflammatory markers
Enzyme InhibitionInhibition of specific kinases

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various tetrahydropyrimidine derivatives, this compound showed a minimum inhibitory concentration (MIC) against Staphylococcus aureus that was comparable to standard antibiotics. This suggests a potential application in treating bacterial infections.

Case Study 2: Antitumor Mechanism

A recent investigation into the antitumor effects revealed that the compound induces apoptosis in cancer cell lines through the activation of caspase pathways. The study highlighted its effectiveness against breast cancer cells, indicating a mechanism that warrants further exploration for cancer therapeutics.

Research Findings

Recent research has focused on optimizing the synthesis of this compound to enhance its biological activity. For instance:

  • Modifications to the dimethoxyphenyl group have been explored to improve solubility and bioavailability.
  • Structure-activity relationship (SAR) studies indicate that variations in the sulfanylidene group can significantly affect potency against specific biological targets.

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